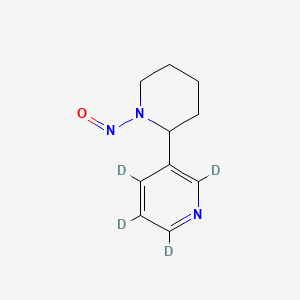

(R,S)-N-Nitrosoanabasine-d4

Übersicht

Beschreibung

(R,S)-N-Nitrosoanabasine-d4 is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a deuterated analog of N-nitrosoanabasine, a natural alkaloid that is found in tobacco leaves. The deuterium substitution in (R,S)-N-Nitrosoanabasine-d4 enhances its stability and makes it an ideal candidate for use in research studies.

Wirkmechanismus

The mechanism of action of ((R,S)-N-Nitrosoanabasine-d4)-N-Nitrosoanabasine-d4 is similar to that of N-nitrosoanabasine. It acts as a nicotinic acetylcholine receptor agonist and binds to the receptor with high affinity. This binding leads to the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, which are responsible for the physiological effects of the compound.

Biochemische Und Physiologische Effekte

((R,S)-N-Nitrosoanabasine-d4)-N-Nitrosoanabasine-d4 has been shown to have a wide range of biochemical and physiological effects. It has been shown to cause changes in the levels of neurotransmitters in the brain, which can affect mood, behavior, and cognition. It has also been shown to have cytotoxic effects on cancer cells, making it a potential candidate for cancer therapy. Additionally, it has been shown to have anti-inflammatory and antioxidant effects, which can be beneficial in the treatment of various diseases.

Vorteile Und Einschränkungen Für Laborexperimente

((R,S)-N-Nitrosoanabasine-d4)-N-Nitrosoanabasine-d4 has several advantages for use in lab experiments. Its stability and deuterium labeling make it an ideal candidate for use in metabolic and pharmacokinetic studies. Its ability to bind to nicotinic acetylcholine receptors with high affinity makes it a valuable tool for the study of these receptors. However, its high cost and limited availability can be a limitation for some research studies.

Zukünftige Richtungen

There are several future directions for the study of ((R,S)-N-Nitrosoanabasine-d4)-N-Nitrosoanabasine-d4. One potential direction is the development of new analogs with improved pharmacokinetic and pharmacodynamic properties. Another direction is the study of the compound's potential as a therapeutic agent for the treatment of cancer and other diseases. Additionally, the study of the compound's effects on the central nervous system and its potential as a tool for the treatment of neurological disorders is an area of interest for future research.

Conclusion:

((R,S)-N-Nitrosoanabasine-d4)-N-Nitrosoanabasine-d4 is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. Its stability and deuterium labeling make it an ideal candidate for use in metabolic and pharmacokinetic studies. Its ability to bind to nicotinic acetylcholine receptors with high affinity makes it a valuable tool for the study of these receptors. The study of ((R,S)-N-Nitrosoanabasine-d4)-N-Nitrosoanabasine-d4 has several future directions, including the development of new analogs with improved properties and the study of its potential as a therapeutic agent for the treatment of cancer and other diseases.

Synthesemethoden

The synthesis of ((R,S)-N-Nitrosoanabasine-d4)-N-Nitrosoanabasine-d4 involves the reaction of deuterium-labeled anabasine with nitrous acid. The deuterium-labeled anabasine can be obtained through the reduction of deuterium-labeled nicotine. The resulting ((R,S)-N-Nitrosoanabasine-d4)-N-Nitrosoanabasine-d4 is a white crystalline solid with a melting point of 134-136°C.

Wissenschaftliche Forschungsanwendungen

((R,S)-N-Nitrosoanabasine-d4)-N-Nitrosoanabasine-d4 has been extensively used in scientific research due to its potential applications in various fields. It has been used as a precursor for the synthesis of other deuterated compounds, as a standard for analytical purposes, and as a tool for the study of the metabolism and pharmacokinetics of N-nitrosoanabasine. It has also been used to study the mechanism of action of N-nitrosoanabasine and its effects on the central nervous system.

Eigenschaften

IUPAC Name |

2,3,4,6-tetradeuterio-5-(1-nitrosopiperidin-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c14-12-13-7-2-1-5-10(13)9-4-3-6-11-8-9/h3-4,6,8,10H,1-2,5,7H2/i3D,4D,6D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXYPVKMROLGXJI-AJEVBKBKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C2=CN=CC=C2)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(N=C1[2H])[2H])C2CCCCN2N=O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30662150 | |

| Record name | 3-(1-Nitrosopiperidin-2-yl)(~2~H_4_)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R,S)-N-Nitrosoanabasine-d4 | |

CAS RN |

1020719-68-9 | |

| Record name | 3-(1-Nitrosopiperidin-2-yl)(~2~H_4_)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(1-Nitroso-2-piperidinyl)pyridine-2,3,4,6-d4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.